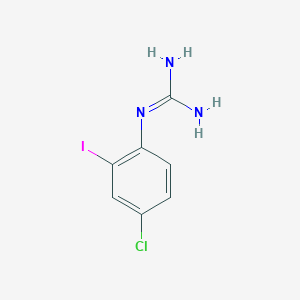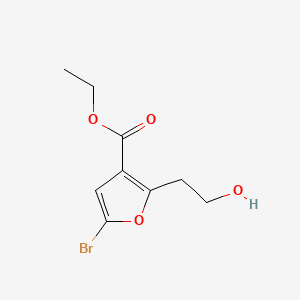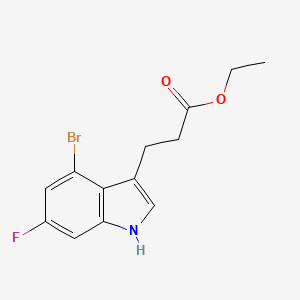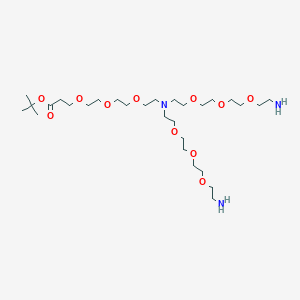![molecular formula C19H19NO3 B13705472 Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13705472.png)
Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD31977938” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and potential uses in various scientific fields. This compound has garnered interest due to its stability and reactivity under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “MFCD31977938” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically includes:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final compound.
Industrial Production Methods: On an industrial scale, the production of “MFCD31977938” is optimized for efficiency and yield. The process involves:
Large-scale reactors: to handle the initial condensation reaction.
Continuous flow systems: for the substitution reactions to ensure consistent quality.
Advanced purification techniques: such as chromatography and recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: “MFCD31977938” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also be reduced to yield different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
“MFCD31977938” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD31977938” exerts its effects involves interaction with specific molecular targets. These targets include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.
Pathways: The compound’s effects on molecular pathways are studied to understand its potential therapeutic applications.
Comparison with Similar Compounds
“MFCD31977938” is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Known for its similar core structure but different functional groups.
Compound B: Shares reactivity patterns but differs in its stability under certain conditions.
Compound C: Exhibits comparable biological activity but with distinct pharmacokinetic properties.
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
methyl 3-(7-phenylmethoxy-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C19H19NO3/c1-22-18(21)11-10-15-12-20-19-16(15)8-5-9-17(19)23-13-14-6-3-2-4-7-14/h2-9,12,20H,10-11,13H2,1H3 |
InChI Key |
HHVUIAFPPKPAGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


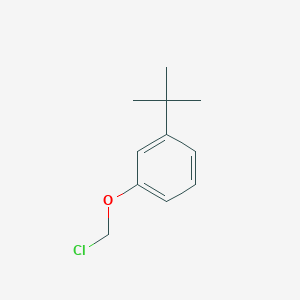
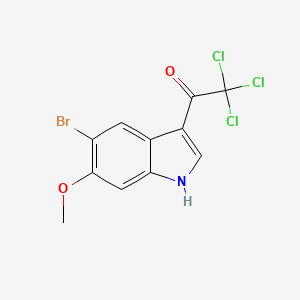
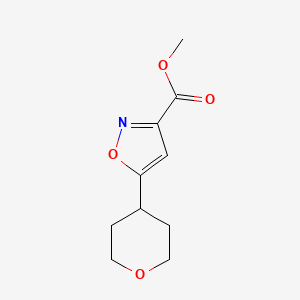
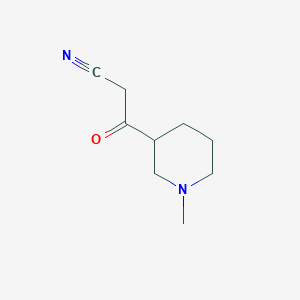
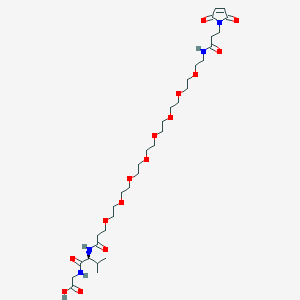
![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13705443.png)
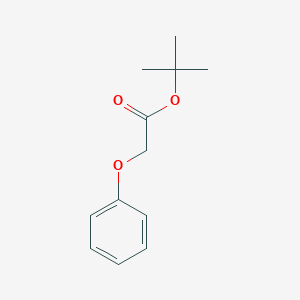
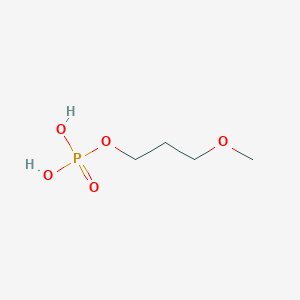
![N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine](/img/structure/B13705451.png)
![4-Chlorofuro[2,3-b]pyridine-2-carbonitrile](/img/structure/B13705459.png)
